3-(1H-benzo[d]imidazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate
Description
Properties
IUPAC Name |
[3-(1H-benzimidazol-2-yl)-6-ethyl-4-oxochromen-7-yl] morpholine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O5/c1-2-14-11-15-20(12-19(14)31-23(28)26-7-9-29-10-8-26)30-13-16(21(15)27)22-24-17-5-3-4-6-18(17)25-22/h3-6,11-13H,2,7-10H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLPXYDIKRXPGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OC(=O)N3CCOCC3)OC=C(C2=O)C4=NC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-benzo[d]imidazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate typically involves a multi-step process. One efficient method is a one-pot, three-component reaction involving 2-(1H-benzo[d]imidazol-2-yl)acetonitrile, aromatic aldehydes, and 5,5-dimethylcyclohexane-1,3-dione . This reaction is carried out under acidic conditions, often using acetic acid as both the solvent and catalyst, yielding the desired product in moderate to high yields (48%-89%) .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(1H-benzo[d]imidazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents onto the benzimidazole or chromenone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
3-(1H-benzo[d]imidazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate its interactions with biological macromolecules.
Industry: Its derivatives are explored for use in pharmaceuticals and as intermediates in the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of 3-(1H-benzo[d]imidazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit Rho kinase, a key enzyme involved in various cellular processes . This inhibition can lead to the disruption of cancer cell proliferation and survival, making it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The morpholine carboxylate group in the target compound likely improves aqueous solubility compared to the hydroxyl group in its analog (C18H14N2O3) . In contrast, trifluoromethyl-substituted benzimidazoles (e.g., C11H11F3N2O) may enhance metabolic stability and lipophilicity, critical for blood-brain barrier penetration .
Biological Activity
The compound 3-(1H-benzo[d]imidazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate is a synthetic derivative that combines elements of benzimidazole and chromenone structures, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C22H20N2O5
- Molecular Weight : 392.4 g/mol
- CAS Number : 610758-26-4
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The benzimidazole moiety can inhibit various enzymes by binding to their active sites, disrupting metabolic pathways.
- DNA Intercalation : The planar structure of the chromenone core allows it to intercalate into DNA, potentially affecting replication and transcription processes.
- Receptor Interaction : The compound may modulate cellular receptors involved in signal transduction pathways, influencing cellular responses.
Antimicrobial Activity
Research indicates that compounds containing benzimidazole derivatives exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various Gram-positive and Gram-negative bacteria. A study reported that certain benzimidazole derivatives demonstrated minimum inhibitory concentrations (MIC) comparable to standard antibiotics such as ampicillin and ciprofloxacin .
| Compound | Target Organism | MIC (μg/ml) | Standard Antibiotic | Standard MIC (μg/ml) |
|---|---|---|---|---|
| 1 | S. typhi | 50 | Ampicillin | 100 |
| 2 | C. albicans | 250 | Griseofulvin | 500 |
Anticancer Activity
Benzimidazole derivatives have been recognized for their anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and the modulation of Bcl-2 family proteins . The specific compound has not been extensively studied in this context; however, its structural similarities to known anticancer agents suggest potential efficacy.
Anti-inflammatory Effects
The anti-inflammatory properties of benzimidazole derivatives have been documented in multiple studies. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to their therapeutic potential in treating inflammatory diseases .
Case Studies
- Antimicrobial Study : A recent investigation evaluated the antimicrobial efficacy of several benzimidazole derivatives against common pathogens. The study highlighted that compounds with specific substitutions on the benzimidazole ring exhibited enhanced activity against resistant strains of bacteria.
- Anticancer Research : A study focused on a series of benzimidazole-based compounds showed promising results in inhibiting tumor growth in vitro and in vivo models. The mechanisms involved included cell cycle arrest and induction of apoptosis via mitochondrial pathways.
Q & A
Q. What are the recommended synthetic routes for 3-(1H-benzo[d]imidazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate, and how can reaction yields be optimized?
Methodological Answer: The synthesis typically involves multi-step condensation reactions. For example:
- Step 1: Coupling of benzo[d]imidazole derivatives with chromen-4-one intermediates via nucleophilic substitution.
- Step 2: Morpholine-4-carboxylate esterification using carbodiimide coupling agents (e.g., DCC or EDC) under anhydrous conditions .
To optimize yields: - Use design of experiments (DoE) to screen parameters (temperature, solvent polarity, catalyst loading). For instance, a fractional factorial design can reduce trials by 50% while identifying critical factors like solvent choice (DMF vs. THF) or reaction time .
- Monitor reaction progress via HPLC (C18 column, acetonitrile/water gradient) to detect intermediates and adjust stoichiometry .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
Q. What solvents and conditions are optimal for solubility testing of this compound?
Methodological Answer:
-
Solubility Screening: Test in DMSO (primary solvent), followed by aqueous buffers (pH 1.2–7.4) for bioavailability studies. Use shake-flask method with UV quantification (λmax ~300 nm).
-
Data Table:
Solvent Solubility (mg/mL) Temperature (°C) DMSO >50 25 PBS (pH 7.4) 0.12 37 Methanol 2.5 25 Data derived from analogs in .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in catalytic systems?
Methodological Answer:
- Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. For example, the benzo[d]imidazole moiety may act as an electron donor in metal-catalyzed reactions .
- Reaction Path Search: Apply the artificial force-induced reaction (AFIR) method to simulate transition states and optimize catalytic cycles (e.g., Pd-mediated cross-coupling) .
Q. What strategies resolve contradictions in stability data under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to accelerated conditions (40°C/75% RH, 0.1N HCl/NaOH) and analyze degradation products via LC-MS/MS .
- Contradiction Analysis: If conflicting data arise (e.g., instability in acidic vs. neutral buffers), use multivariate analysis to isolate variables. For example, pH-dependent hydrolysis of the morpholine ester may dominate in acidic conditions .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems?
Methodological Answer:
- Target Identification: Perform affinity chromatography using immobilized compound to pull down protein targets, followed by MALDI-TOF for protein identification .
- Pathway Analysis: Use RNA-seq or phosphoproteomics to map signaling pathways affected by the compound. Dose-response studies (0.1–10 µM) can validate target engagement .
Q. What advanced techniques validate the compound’s polymorphic forms and crystallinity?
Methodological Answer:
- PXRD to differentiate polymorphs (e.g., Form I vs. Form II) by distinct diffraction peaks at 2θ = 12.5° and 17.3°.
- DSC/TGA to assess thermal stability: Melting points >200°C suggest high crystallinity, while weight loss <1% below 150°C indicates low solvent retention .
Data Contradiction & Cross-Disciplinary Approaches
Q. How to address discrepancies in biological activity data across in vitro vs. in vivo models?
Methodological Answer:
- Pharmacokinetic Profiling: Measure plasma concentrations via LC-MS/MS to correlate in vitro IC50 values with in vivo efficacy. Poor bioavailability (<10%) may explain reduced activity .
- Metabolite Identification: Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites that may deactivate the compound in vivo .
Q. What interdisciplinary methods improve the compound’s application in materials science?
Methodological Answer:
- Hybrid Material Design: Incorporate the compound into metal-organic frameworks (MOFs) via coordination with Zn²⁺ or Cu²⁺ nodes. Characterize porosity via BET analysis .
- Photophysical Studies: Test fluorescence quantum yield (Φ) in thin films using an integrating sphere. Φ >0.5 suggests potential as a blue-emitting material .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
